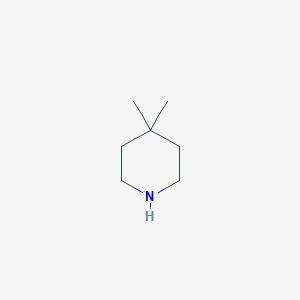

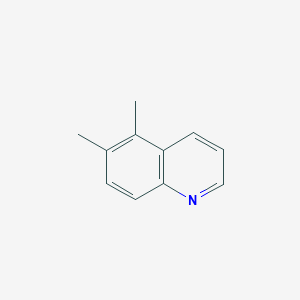

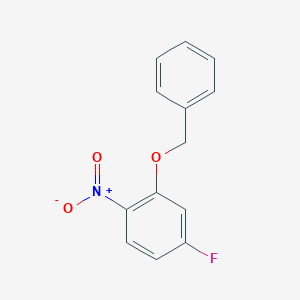

![molecular formula C17H14N4OS B184663 3-(4-甲氧基苄基)-6-苯基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 93073-22-4](/img/structure/B184663.png)

3-(4-甲氧基苄基)-6-苯基[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have attracted the attention of medicinal chemists due to their multiple pharmacological activities, such as antiviral, anticancer, antibacterial, and anticonvulsant activity . They have shown high activity towards Gram-positive bacteria .

Synthesis Analysis

The synthesis of these compounds involves the cyclo-condensation of 4-amino-5-[5-(3-fluoro-4-methoxy-phenyl)-1H-pyrazol-3-yl]-4H-[1,2,4]triazole-3-thiol with substituted benzoic/pyridinyl acids in phosphorus oxychloride . The synthesis also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of these compounds has been determined by X-ray diffraction crystallography . The structure contains a 5-membered ring system with a sulfur atom and two-electron donor nitrogen system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction also involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .科学研究应用

合成与表征

- 合成方法: 已开发出多种合成路线来制备 1,2,4-三唑并[3,4-b][1,3,4]噻二唑衍生物,包括那些具有甲氧基苄基的衍生物。使用紫外、红外、核磁共振光谱和元素分析等技术对这些化合物进行表征,提供了对其结构特征的见解 (Gür 等人,2017)。

生物活性

抗癌活性: 已对某些衍生物针对各种癌细胞系的抗癌活性进行了测试,显示出中等至良好的抑制活性。这包括对苯并噻二嗪基肼羧酰胺和苯胺基[1,2,4]三唑并[1,5-b][1,2,4]噻二嗪二酮的研究,这些研究证明了对肺癌、卵巢癌、前列腺癌、乳腺癌和结肠癌的潜力 (Kamal 等人,2011)。

抗菌活性: 合成的 1,2,4-三唑并[3,4-b][1,3,4]噻二唑衍生物已显示出对各种细菌和真菌菌株的显着抗菌活性。这包括具有修饰的化合物,这些化合物表现出有效的抑制作用,表明它们可用作潜在的抗菌剂 (Swamy 等人,2006; Reddy 等人,2010)。

抗氧化特性: 已通过各种测定评估了 1,3,4-噻二唑衍生物(包括具有甲氧基的衍生物)的抗氧化活性,表明它们在清除自由基方面有效,并表明有可能开发成抗氧化剂 (Gür 等人,2017)。

抗惊厥活性: 已合成并评估了新型 1,2,4-三唑-1,3,4-噻二唑的抗惊厥活性,显示出与标准药物相当且神经毒性最小的有希望的结果,表明它们有可能开发成抗惊厥疗法 (Sarafroz 等人,2019)。

未来方向

The results of the studies suggest that the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on further optimizing these compounds and evaluating their efficacy against a broader range of biological targets.

属性

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-22-14-9-7-12(8-10-14)11-15-18-19-17-21(15)20-16(23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKSIHJCMOVJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918742 |

Source

|

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

CAS RN |

93073-22-4 |

Source

|

| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-methoxyphenyl)methyl)-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(4-Methoxyphenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)

![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)